Ciclotropium Bromide
Description
Tiotropium Bromide (C₁₉H₂₂NO₃S₂·Br, MW: 456.42 g/mol) is a long-acting anticholinergic agent used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It functions as a muscarinic receptor antagonist, inhibiting bronchoconstriction and reducing mucus secretion in the airways. Tiotropium is administered via inhalation, ensuring localized action in the lungs with minimal systemic absorption. Pharmacokinetic studies demonstrate its prolonged receptor occupancy (>24 hours), supporting once-daily dosing .
Bioequivalence studies of inhaled Tiotropium formulations highlight its consistent delivery and low plasma concentrations (sub-pg/ml), validated via ultrasensitive 2D-UHPLC-MS/MS methods . Its structural complexity, including a bicyclic ammonium core and di-thiophene acetate groups, contributes to high receptor affinity and selectivity .
Properties
CAS No. |
85166-20-7 |
|---|---|
Molecular Formula |
C24H36BrNO2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO2.BrH/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18;/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3;1H/q+1;/p-1/t20-,21+,22?,23?,25?; |
InChI Key |
WEUHJSOYWODZCN-MGYVYGPGSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Synonyms |
ciclotropium bromide cyclotropium cyclotropium bromide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ciclotropium bromide involves the reaction of tropine with cyclopentyl phenylacetate in the presence of a brominating agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
2.1. Addition of Bromine to Alkenes
The addition of bromine (Br₂) to alkenes forms vicinal dibromides via a bromonium ion intermediate . This mechanism involves:
-
Step 1 : Formation of a bromonium ion through electrophilic attack of Br₂ on the alkene π bond.
-
Step 2 : Backside attack by a bromide ion (Br⁻), resulting in anti-addition of bromine atoms .
| Reactant | Product | Key Feature |
|---|---|---|
| Ethene + Br₂ | 1,2-Dibromoethane | Anti-addition via bromonium ion |
2.2. Aryl Bromide Coupling Reactions
Ni/photoredox catalysis enables C(sp²)–C(sp³) bond formation between aryl bromides and aliphatic radical sources (e.g., acetals). Key steps include:
-
C–H activation of the aliphatic radical precursor (e.g., benzaldehyde di(alkyl) acetals).
| Aryl Bromide | Radical Source | Product | Yield |
|---|---|---|---|
| 4’-Bromoacetophenone | Benzaldehyde dimethyl acetal | Methylated arene | 75–89% |
3.1. Mass Spectrometry
Mass spectrometry with acoustic droplet ejection enables rapid, multiplexed analysis of reaction outcomes. This technique uses intrinsic fragmentation patterns of starting materials as "barcodes" for product identification .
3.2. Kinetic Studies
Reaction optimization relies on kinetic data to identify rate-determining steps. For example, azetidinium ion intermediates were critical in optimizing a pharmaceutical alkylation reaction .
Electrochemical Approaches
Electrochemistry offers sustainable methods for bromide reactions. For instance, electrically driven redox processes can enhance reaction efficiency while reducing reliance on traditional energy sources .
Scientific Research Applications
Ciclotropium bromide has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of quaternary ammonium compounds and their reactions.
Biology: The compound is used to study the effects of anticholinergic agents on biological systems.
Mechanism of Action
Ciclotropium bromide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors in the smooth muscles of the gastrointestinal tract. This inhibition leads to a reduction in colonic motility and relief from spasms. The molecular targets involved include muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Comparison with Similar Compounds
Structural and Functional Comparisons
Pharmacological and Clinical Differences
- Target Specificity: Tiotropium selectively blocks pulmonary M₃ receptors, minimizing systemic anticholinergic effects . In contrast, Homatropine Methyl Bromide non-selectively antagonizes muscarinic receptors, causing broader side effects (e.g., dry mouth, urinary retention) .
Kinetic Profiles :
- Therapeutic Indications: While Tiotropium and Homatropine both target smooth muscle, their applications diverge: Tiotropium in respiratory diseases vs. Homatropine in gastrointestinal disorders . Sepantronium’s anticancer efficacy (IC₅₀: 2.3–11 nM) contrasts with Cetrimonium Bromide’s non-therapeutic use as a surfactant .
Q & A
Q. How can researchers leverage systematic reviews to prioritize this compound’s understudied applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
